molecular formula C12H10N2O B3048589 Salicylidene 2-aminopyridine CAS No. 17543-97-4

Salicylidene 2-aminopyridine

Cat. No. B3048589
CAS RN: 17543-97-4
M. Wt: 198.22
InChI Key: DYOIUODXXXAPDU-NTEUORMPSA-N
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Description

Salicylidene 2-aminopyridine is a chemical compound with the molecular formula C12H10N2O . It is a derivative of 2-aminopyridine, a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules .


Synthesis Analysis

This compound can be synthesized by the condensation of salicylaldehyde with 2-aminopyridine . This reaction is known for producing single products with minimum side reactions . The major advantage of this moiety is its simple design, which can be used to produce low-molecular weight molecules for use as pharmacophores against various biological targets .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a combination of carbon, hydrogen, nitrogen, and oxygen atoms . The exact weight of the synthesized compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .


Chemical Reactions Analysis

The electrochemical behaviour of this compound has been investigated in 0.1 M tetraethylammonium perchlorate - dimethylformamide solutions by cyclic voltammetric and convolution potential sweep voltammetric methods . It was found that the depolarizer exhibits two well-defined diffusion-controlled irreversible one-electron waves .


Physical And Chemical Properties Analysis

This compound is a white powder, leaflets, or crystals with a characteristic odor . It has a molecular weight of 198.2206 . The compound exhibits a boiling point of 411°F, a melting point of 137°F, and a specific gravity of 1.1±0.1 g/cm3 .

Scientific Research Applications

Thermochromism and Photochromism

Salicylidene 2-aminopyridine and its derivatives exhibit unique color-changing properties under different conditions. They show thermochromism, which is a reversible color change due to variations in temperature. However, these compounds do not exhibit photochromism - a reversible color change upon ultraviolet irradiation - in their crystalline form. In fluid solutions, where molecular orientation is random, photochromic phenomena are observed, but these are extremely fast processes that require specific techniques like flash photolysis or extremely low temperatures to study (Hadjoudis et al., 1979).

Electrochemical Behavior

Research on the electrochemical behavior of this compound reveals that it exhibits two well-defined, diffusion-controlled, irreversible one-electron waves in specific conditions. These findings have implications for understanding the electrochemical processes and potential applications of this compound in various fields, including materials science and electronics (Abdel-Hamid, 1986).

Crystal Structure and Optical Properties

Studies on the crystal structure and molecular orientation of this compound and its derivatives show that these factors significantly influence their thermochromic and photochromic properties. This relationship between structure and behavior is crucial for applications in material science, particularly in designing materials with specific optical properties (Hadjoudis, 1981).

Coordination Chemistry

This compound has been used to form various coordination complexes with metals like Cu(II). These complexes have been studied for their structural properties and potential applications in areas like catalysis and materials science. The study of these complexes contributes to our understanding of coordination chemistry and the development of new materials (Robert et al., 2010).

Pressure-Induced Isomerization

This compound derivatives undergo pressure-induced isomerization in polymeric matrices. This phenomenon, which involves a change in the molecular structure under pressure, has implications for understanding the behavior of these compounds under different physical conditions and could be relevant for developing pressure-responsive materials (Dreger & Drickamer, 1991).

Hydrolysis Studies

Investigations into the hydrolysis of this compound have provided insights into its chemical behavior in different environments. Understanding these reactions is important for applications in chemical synthesis and environmental science (Dash et al., 1983).

Solid-State Organic Photochemistry

This compound plays a role in the study of solid-state organic photochemistry. Understanding the photochemical behavior of these compounds in the solid state is important for applications in photochemistry and the development of photo-responsive materials (Hadjoudis et al., 1986).

Mechanism of Action

Target of Action

Salicylidene 2-aminopyridine, a type of Schiff base, primarily targets copper (II) ions . Copper (II) ions play a crucial role in various biological processes, including enzymatic reactions, iron absorption, and the regulation of gene expression .

Mode of Action

The compound interacts with its target through a process known as hydrolysis . In the presence of copper (II) ions, the Schiff-base anion of this compound undergoes hydroxide-independent hydrolysis . This process is facilitated by intramolecular catalysis by the phenoxide ion .

Biochemical Pathways

The hydrolysis of this compound affects the biochemical pathways involving copper (II) ions . The compound’s interaction with copper (II) ions can influence the catalytic effect of some mixed-ligand complexes of copper (II) .

Pharmacokinetics

The hydrolysis process it undergoes suggests that its bioavailability may be influenced by factors such as the presence of copper (ii) ions and the ph of the environment .

Result of Action

The hydrolysis of this compound results in the formation of new compounds . This process, facilitated by copper (II) ions, can have various molecular and cellular effects, depending on the specific biochemical pathways involved .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of copper (II) ions and the pH of the environment . For instance, the compound’s hydrolysis is hydroxide-independent, suggesting that it can occur in both acidic and basic environments .

Safety and Hazards

Salicylidene 2-aminopyridine may form combustible dust concentrations in air. It is toxic if swallowed and harmful in contact with skin. It causes skin irritation and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

2-[(E)-pyridin-2-yliminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13-12/h1-9,15H/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOIUODXXXAPDU-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284542
Record name 2-[(E)-(2-Pyridinylimino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17543-97-4, 1823-47-8
Record name 2-[(E)-(2-Pyridinylimino)methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17543-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicylidene 2-aminopyridene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Salicylidene-2-aminopyridine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96380
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(E)-(2-Pyridinylimino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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